CAS 3108-07-4 chemical properties and safety data
CAS 3108-07-4 chemical properties and safety data
An In-Depth Technical Guide to 3-(4-Methoxyphenyl)glutaric Anhydride (CAS 57171-24-1)
Introduction
This guide provides a comprehensive technical overview of 3-(4-Methoxyphenyl)glutaric Anhydride, a derivative of glutaric anhydride. It is important to note that the CAS number 3108-07-4, as specified in the topic query, does not correspond to a publicly documented chemical substance. Based on contextual analysis, this guide will focus on the structurally related and well-documented compound, 3-(4-Methoxyphenyl)glutaric Anhydride (CAS: 57171-24-1) . This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. As a substituted cyclic anhydride, its reactivity is centered on the anhydride functional group, making it a versatile building block for introducing a glutarate linker with a pendant methoxyphenyl group.
This document is intended for researchers, chemists, and professionals in drug development, offering insights into its chemical properties, synthesis, analytical characterization, and crucial safety protocols. The information is synthesized from authoritative sources to ensure scientific integrity and practical utility.
Chemical and Physical Properties
3-(4-Methoxyphenyl)glutaric anhydride is a solid organic compound. The presence of the methoxyphenyl group significantly influences its physical properties, such as melting point and solubility, compared to the parent glutaric anhydride.
Below is a diagram illustrating the chemical structure of 3-(4-Methoxyphenyl)glutaric Anhydride.
Caption: Chemical structure of 3-(4-Methoxyphenyl)glutaric Anhydride.
Table 1: Physicochemical Properties of 3-(4-Methoxyphenyl)glutaric Anhydride
| Property | Value | Source |
| CAS Number | 57171-24-1 | [1] |
| Molecular Formula | C₁₂H₁₂O₄ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| SMILES Code | O=C(O1)CC(C2=CC=C(OC)C=C2)CC1=O | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Purity | Specification dependent on supplier | [1] |
| Storage | Typically stored in a cool, dry place. Some suppliers recommend cold-chain transportation. | [1] |
Synthesis and Purification
The synthesis of 3-(4-methoxyphenyl)glutaric anhydride typically proceeds from its corresponding dicarboxylic acid, 3-(4-methoxyphenyl)glutaric acid. The formation of the anhydride is a dehydration reaction, which can be achieved by heating the diacid with a dehydrating agent such as acetic anhydride.
A plausible synthetic route involves the demethylation of 3-(4-methoxyphenyl)glutaric acid to yield 3-(4-hydroxyphenyl)glutaric acid, which can then be acetylated and cyclized.[2][3] A more direct synthesis of a related compound, 3-[(4-methoxyphenyl)methyl]glutaric acid, involves the reaction of 4-methoxyphenyl acetaldehyde with cyanoacetic acid followed by hydrolysis and decarboxylation.[4]
Protocol: Synthesis of 3-(4-acetyloxyphenyl)glutaric anhydride [3]
This protocol describes the synthesis of a closely related derivative and illustrates the general principle of anhydride formation from the corresponding diacid.
-
Reaction Setup: Dissolve 3-(4-hydroxyphenyl)glutaric acid (800 mg) in acetic anhydride (15 ml) in a suitable reaction flask.
-
Heating: Heat the solution at 100°C for 2.5 hours.
-
Solvent Removal: After the reaction is complete, evaporate the mixture to dryness in vacuo to remove excess acetic anhydride and acetic acid formed.
-
Crystallization: The resulting residual solid is crystallized from a chloroform-hexane solvent system to afford the purified product.
The following diagram outlines a general workflow for the synthesis and purification of substituted glutaric anhydrides.
Caption: General workflow for the synthesis of a substituted glutaric anhydride.
Analytical Characterization
The structural confirmation and purity assessment of 3-(4-methoxyphenyl)glutaric anhydride are typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Key Analytical Data for Glutaric Anhydride Derivatives
| Technique | Expected Features for 3-(4-Methoxyphenyl)glutaric Anhydride | Reference Data (Related Compounds) |
| ¹H NMR | Signals corresponding to the aromatic protons of the methoxyphenyl group (typically in the δ 6.8-7.3 ppm range), a singlet for the methoxy group protons (around δ 3.8 ppm), and multiplets for the aliphatic protons on the glutaric anhydride ring. | For 3-methylglutaric anhydride, aliphatic protons appear between δ 1.14 and 2.87 ppm.[5] For a chalcone with a 4-methoxyphenyl group, aromatic protons are seen from δ 6.93 to 8.01 ppm and the methoxy protons at δ 3.85 ppm.[6] |
| ¹³C NMR | Resonances for the carbonyl carbons of the anhydride (typically >160 ppm), aromatic carbons, the methoxy carbon (around 55 ppm), and aliphatic carbons of the ring. | For a related compound, carbonyl carbons appear around 198 ppm, with aromatic carbons from 123 to 149 ppm.[7] |
| IR Spectroscopy | Characteristic strong, sharp peaks for the symmetric and asymmetric C=O stretching of the cyclic anhydride group (typically around 1820 cm⁻¹ and 1760 cm⁻¹). C-O-C stretching bands will also be present. Aromatic C-H and C=C stretching bands are also expected. | Glutaric anhydride shows characteristic IR absorption bands.[8] Aromatic C=C stretching is observed around 1614 cm⁻¹.[9] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (220.22). Fragmentation patterns would likely involve the loss of CO, CO₂, or cleavage of the anhydride ring. | High-Resolution Mass Spectrometry (HRMS) provides precise mass for formula confirmation.[7] |
Analytical services from suppliers often provide access to NMR, HPLC, and LC-MS data for specific batches of this compound.[1]
Applications in Research and Drug Development
Glutaric anhydride and its derivatives are versatile reagents in organic synthesis.[10] They are primarily used as:
-
Building Blocks: The anhydride ring can be opened by various nucleophiles (alcohols, amines, etc.) to form mono-ester or mono-amide derivatives of glutaric acid. This allows for the introduction of a five-carbon linker into a target molecule.
-
Pharmaceutical Intermediates: They are used in the synthesis of a wide range of pharmaceuticals.[10] The specific methoxyphenyl substituent in CAS 57171-24-1 can impart specific properties or act as a precursor for other functional groups.
-
Polymer Synthesis: Anhydrides are used in the production of polyesters and other polymers.[10]
The diagram below illustrates the core reactivity of the anhydride, enabling its use as a versatile linker.
Caption: Reactivity of the anhydride as a molecular linker.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(4-Methoxyphenyl)glutaric anhydride (CAS 57171-24-1) is not widely available in the search results, safety protocols can be inferred from the data for the parent compound, Glutaric Anhydride (CAS 108-55-4) . It is crucial to handle the substituted compound with at least the same level of care.
Hazard Identification (based on Glutaric Anhydride):
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[11]
-
Skin Corrosion/Irritation: Causes skin irritation.[11][12] Prolonged contact may lead to more severe effects.[13]
-
Eye Damage/Irritation: Causes serious eye damage or irritation.[12][14]
-
Respiratory Irritation: May cause respiratory tract irritation.[12][14]
-
Moisture Sensitivity: The compound is moisture-sensitive and will hydrolyze to the corresponding dicarboxylic acid upon contact with water or moist air.[12]
Table 3: Recommended Safety and Handling Procedures
| Aspect | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical-resistant clothing, and safety glasses with side shields or goggles. A face shield may be necessary. Use a certified respirator if dust is generated and ventilation is inadequate. | [12][14][15] |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[12] Do not get in eyes, on skin, or on clothing.[15] Wash hands thoroughly after handling.[11] | |
| Storage | Store in a tightly closed container in a dry, well-ventilated place.[12][16] The compound is moisture-sensitive.[12] Some suppliers recommend storage at -70°C. | |
| First Aid (Eyes) | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [12][17] |
| First Aid (Skin) | Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. Get medical advice if irritation persists. | [11][12] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [11][12] |
| First Aid (Ingestion) | Rinse mouth. Call a poison center or doctor if you feel unwell. Do not induce vomiting unless directed by medical personnel. | [11][18] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12] |
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